4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene
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Overview
Description
Scientific Research Applications
Cationic Polymerization Initiator
- 1,4-Bis(1-methoxy-1-methylethyl)benzene, a similar compound, acts as an initiator/transfer agent for cationic polymerizations, requiring an excess of BCl3 for activation due to complex formation with the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).
Photocrosslinking in Polymer Chemistry
- Compounds like methoxymethylstyrene (MSt) and derivatives, which include (2,2-dimethyl-1,3-dioxolan-4-yl)methoxymethylstyrene (MMSt), exhibit photocrosslinking behavior in homopolymers and copolymers, relevant in the field of polymer chemistry (Fukuda & Nakashima, 1983).
Polymer Synthesis
- Derivatives like 2-(3,4,5-trimethoxyphenyl)-4-methylene-1,3-dioxolane are used in polymer synthesis, catalyzed by boron trifluoride, leading to the formation of poly(keto ether) and dihydrofuranone products (Jang & Gong, 1999).
Thermal Degradation Studies
- The thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied, providing insights into polymer stability and decomposition products under varying temperatures (Coskun et al., 1998).
Application in Molecular Wires
- A study on 1,4-bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups explored its application as a model compound for molecular wires, analyzing its electrochemical behavior (Sakamoto, Hiroi, & Sato, 2003).
Synthesis of Functionalized Aromatic Compounds
- Novel methods for synthesizing functionalized 4H-1,2-benzoxazine derivatives, applicable in creating oxygen-functionalized aromatic compounds, have been explored using similar structures (Nakamura, Uchiyama, & Ohwada, 2003).
Electrophilic Attack Studies
- Research on reactions like iodobenzene derivatives formation from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine, where UV irradiation plays a crucial role, provides insight into electrophilic attack mechanisms (Matsumoto, Takase, & Ogura, 2008).
Mechanism of Action
Target of action
Compounds similar to “4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene” often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of action
The mode of action would depend on the specific targets of the compound. It could involve binding to a protein or enzyme, altering its function, or it could involve interacting with cell membranes or DNA .
Biochemical pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific targets. For example, it could be involved in pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, its solubility, stability, and size could all affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from altering cell function, to inducing or inhibiting specific biochemical reactions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-7-10(3-4-11(9)13-2)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVFBEUZDPQQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2OCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645892 |
Source
|
Record name | 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-28-9 |
Source
|
Record name | 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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